2-Chloro-3-nitropyridine-4-carbonitrile
Overview
Description
2-Chloro-3-nitropyridine-4-carbonitrile is an organic compound with the molecular formula C6H2ClN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, a nitro group, and a nitrile group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitropyridine-4-carbonitrile typically involves the nitration of 2-chloropyridine followed by the introduction of a nitrile group. One common method involves the reaction of 2-chloropyridine with nitric acid to form 2-chloro-3-nitropyridine. This intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the nitrile group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and cyanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitropyridine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The major product is 2-chloro-3-aminopyridine-4-carbonitrile.
Oxidation: Products depend on the specific oxidizing agent used and reaction conditions.
Scientific Research Applications
2-Chloro-3-nitropyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitropyridine-4-carbonitrile depends on the specific application and reaction it is involved in. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitropyridine-3-carbonitrile
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
- 2-Chloro-4-methyl-3-nitropyridine
Uniqueness
2-Chloro-3-nitropyridine-4-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to other nitropyridine derivatives. Its combination of a chlorine atom, nitro group, and nitrile group makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-3-nitropyridine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)4(3-8)1-2-9-6/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPCCMBISZPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271230 | |
Record name | 4-Pyridinecarbonitrile, 2-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-65-6 | |
Record name | 4-Pyridinecarbonitrile, 2-chloro-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarbonitrile, 2-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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